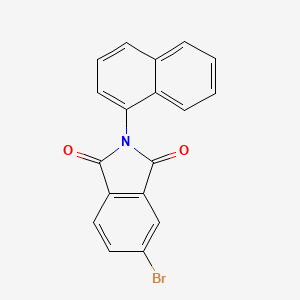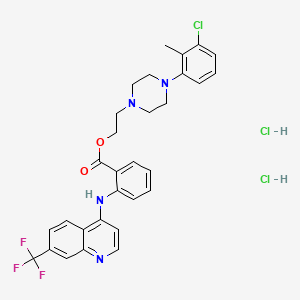![molecular formula C18H16N2O3 B14145108 4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14145108.png)
4-{(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a chromene ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The chromene moiety is known for its diverse biological activities and is a common scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid typically involves the condensation of 2-methyl-2H-chromen-3-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. The hydrazone group can form covalent bonds with nucleophilic sites in proteins, leading to alterations in their function. These interactions result in the compound’s diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2H-chromen-2-one: A simpler chromene derivative with similar biological activities.
7-amino-4-methyl-2H-chromen-2-one: Known for its use as a fluorescent probe in biophysical research.
2H/4H-chromenes: A versatile class of compounds with a wide range of biological activities.
Uniqueness
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid is unique due to its specific combination of a chromene ring and a hydrazone moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H16N2O3 |
|---|---|
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
4-[(2E)-2-[(2-methyl-2H-chromen-3-yl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O3/c1-12-15(10-14-4-2-3-5-17(14)23-12)11-19-20-16-8-6-13(7-9-16)18(21)22/h2-12,20H,1H3,(H,21,22)/b19-11+ |
Clé InChI |
FNHWGWGRXLGPPZ-YBFXNURJSA-N |
SMILES isomérique |
CC1C(=CC2=CC=CC=C2O1)/C=N/NC3=CC=C(C=C3)C(=O)O |
SMILES canonique |
CC1C(=CC2=CC=CC=C2O1)C=NNC3=CC=C(C=C3)C(=O)O |
Solubilité |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)


![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)

![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)

![2-Phenyl-6,7,8,9-tetrahydro-5H-1-thia-4,9a-diaza-cyclohepta[f]inden-10-one](/img/structure/B14145091.png)
